N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide
Description
The compound’s structure includes:
- A 2,4-dimethylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring.
- A 3-methyl-substituted pyrazole linked to the pyrimidine’s 4-position.
- A 3-methylbenzamide moiety attached to the pyrazole’s 5-position.
The methyl substituents on the phenyl and benzamide groups likely modulate lipophilicity, solubility, and steric interactions with target proteins.
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O/c1-15-6-5-7-19(11-15)25(33)29-22-12-18(4)30-32(22)24-20-13-28-31(23(20)26-14-27-24)21-9-8-16(2)10-17(21)3/h5-14H,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCOUJSBNHTGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide ()
- Substituent Differences :
- Phenyl group: 2,3-dimethyl vs. 2,4-dimethyl in the target compound.
- Benzamide group: 4-ethoxy vs. 3-methyl.
- The 4-ethoxy group introduces higher lipophilicity (logP) compared to the 3-methyl substituent, which could influence membrane permeability .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
- Core Modification: Replaces the benzamide with a thieno[3,2-d]pyrimidine fused ring.
- Synthetic Route : Utilizes Vilsmeier–Haack formylation and cyclization with ammonium carbonate, achieving an 82% yield .
- Functional Implication: The thienopyrimidine moiety may enhance π-π stacking interactions in enzymatic binding sites compared to benzamide derivatives.
Sulfonamide and Oxadiazole Derivatives ()
- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). Substituents: Fluorinated chromenone and sulfonamide groups. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) due to extended aromatic systems .
- Oxadiazole Derivatives (): Incorporate 1,2,4-oxadiazole rings, which improve metabolic stability and hydrogen-bonding capacity .
Comparative Data Table
Research Implications and Limitations
- Synthesis : The target compound likely follows routes similar to and , leveraging condensation and cyclization reactions .
- Activity Prediction : Based on structural analogs, the 3-methylbenzamide group may balance solubility and target affinity, while the 2,4-dimethylphenyl substitution could optimize steric compatibility with hydrophobic kinase pockets.
- Data Gaps : Direct biological data (e.g., IC50, pharmacokinetics) for the target compound is absent in the provided evidence. Further experimental validation is required.
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